molecular formula C9H11NO4 B13039284 (2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid

(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid

Cat. No.: B13039284
M. Wt: 197.19 g/mol
InChI Key: FHICNDDORUKGPD-MRVPVSSYSA-N
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Description

(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid is a chiral amino acid derivative with a phenolic hydroxyl group and a methoxy group on the aromatic ring. This compound is of interest due to its potential biological activities and its role as an intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the use of starting materials such as 4-hydroxy-3-methoxybenzaldehyde and glycine. The reaction typically proceeds through a Strecker synthesis, where the aldehyde is first converted to an imine, followed by cyanation and hydrolysis to yield the desired amino acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine intermediate in its synthesis can be reduced to form the amino acid.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: The primary amino acid product.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amino group can form ionic interactions with enzymes and receptors. These interactions can modulate biological pathways and contribute to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2RS)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid:

    4-hydroxy-3-methoxyphenylacetic acid: Lacks the amino group but shares the phenolic and methoxy substituents.

Uniqueness

(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid is unique due to its specific chiral center and the combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

(2R)-2-amino-2-(4-hydroxy-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H11NO4/c1-14-7-4-5(2-3-6(7)11)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)/t8-/m1/s1

InChI Key

FHICNDDORUKGPD-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H](C(=O)O)N)O

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)N)O

Origin of Product

United States

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